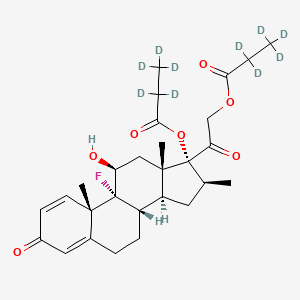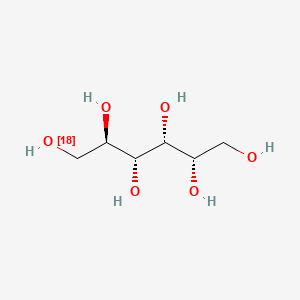![molecular formula C32H38N2O4 B12407957 (1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihidroxi-18-(1H-indol-3-ilmetil)-7,9,15,16-tetrametil-19-azatriciclo[11.7.0.01,17]icosa-3,7,11,14-tetraeno-2,20-diona es una molécula orgánica compleja con una estructura única. Presenta múltiples centros quirales, grupos hidroxilo y una porción de indol, lo que la convierte en un tema de interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto normalmente implica múltiples pasos, incluyendo la formación del anillo de indol, la introducción de grupos hidroxilo y la construcción del núcleo tricíclico. Las rutas sintéticas comunes pueden implicar:
Formación del anillo de indol: Esto se puede lograr mediante la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con una cetona o aldehído en condiciones ácidas.
Introducción de grupos hidroxilo: La hidroxilación se puede realizar usando reactivos como el tetróxido de osmio (OsO4) o el permanganato de potasio (KMnO4).
Construcción del núcleo tricíclico: Este paso puede implicar reacciones de ciclación, a menudo facilitadas por ácidos o bases fuertes, para formar la estructura azatricíclica.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como la cromatografía líquida de alto rendimiento (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo, usando reactivos como el trióxido de cromo (CrO3) o el peróxido de hidrógeno (H2O2).
Reducción: Las reacciones de reducción se pueden realizar usando agentes como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: La porción de indol puede participar en reacciones de sustitución electrófila, como la nitración o halogenación, usando reactivos como el ácido nítrico (HNO3) o el bromo (Br2).
Reactivos y condiciones comunes
Oxidación: Trióxido de cromo (CrO3), peróxido de hidrógeno (H2O2)
Reducción: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4)
Sustitución: Ácido nítrico (HNO3), bromo (Br2)
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas y se puede utilizar en estudios de mecanismos de reacción y estereoquímica.
Biología: La porción de indol del compuesto lo hace relevante en el estudio del metabolismo del triptófano y las vías de la serotonina.
Industria: Se puede utilizar en el desarrollo de nuevos materiales, como polímeros o catalizadores, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos implica interacciones con objetivos moleculares específicos. Por ejemplo, la porción de indol puede unirse a los receptores de serotonina, influyendo en la neurotransmisión. Los grupos hidroxilo pueden participar en enlaces de hidrógeno, afectando la afinidad de unión y especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- (1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihidroxi-18-(1H-indol-3-ilmetil)-7,9,15,16-tetrametil-19-azatriciclo[11.7.0.01,17]icosa-3,7,11,14-tetraeno-2,20-diona
- (1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihidroxi-18-(1H-indol-3-ilmetil)-7,9,15,16-tetrametil-19-azatriciclo[11.7.0.01,17]icosa-3,7,11,14-tetraeno-2,20-diona
Singularidad
La singularidad de este compuesto radica en su estructura compleja, que incluye múltiples centros quirales y grupos funcionales. Esta complejidad permite una amplia gama de reacciones químicas e interacciones, lo que la convierte en una molécula versátil en varios campos de investigación.
Propiedades
Fórmula molecular |
C32H38N2O4 |
|---|---|
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione |
InChI |
InChI=1S/C32H38N2O4/c1-18-8-7-9-23-15-19(2)21(4)29-26(16-22-17-33-25-11-6-5-10-24(22)25)34-31(38)32(23,29)28(36)13-12-27(35)30(37)20(3)14-18/h5-7,9-15,17-18,21,23,26-27,29-30,33,35,37H,8,16H2,1-4H3,(H,34,38)/b9-7+,13-12+,20-14+/t18-,21+,23-,26-,27-,29-,30+,32+/m0/s1 |
Clave InChI |
PSEVHIVYAHBJDR-HMIIDTQCSA-N |
SMILES isomérico |
C[C@H]\1C/C=C/[C@H]2C=C([C@H]([C@@H]3[C@@]2(C(=O)/C=C/[C@@H]([C@@H](/C(=C1)/C)O)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C |
SMILES canónico |
CC1CC=CC2C=C(C(C3C2(C(=O)C=CC(C(C(=C1)C)O)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


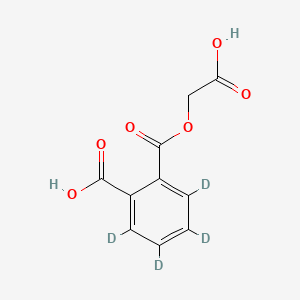
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)

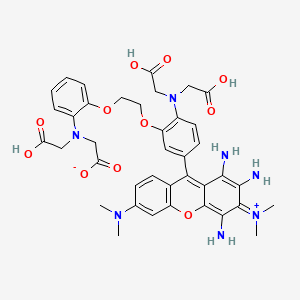
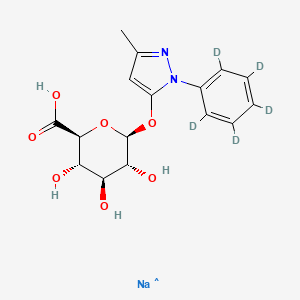
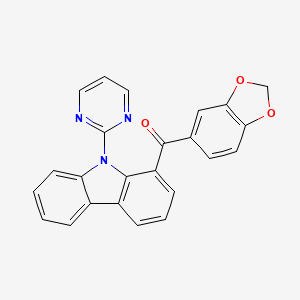
![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
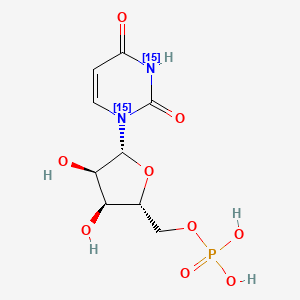
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)

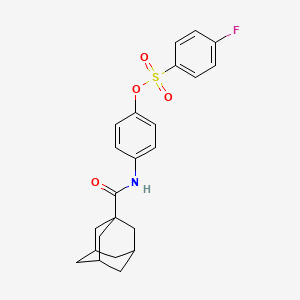
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
